molecular formula C6H5N3OS3 B14181781 2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one CAS No. 919401-15-3

2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one

Cat. No.: B14181781
CAS No.: 919401-15-3
M. Wt: 231.3 g/mol
InChI Key: QHZPDMUEHPYLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional sulfur and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways.

    Pathways Involved: The compound’s effects are mediated through pathways such as the NF-kB inflammatory pathway, endoplasmic reticulum stress response, and apoptosis regulation.

Properties

CAS No.

919401-15-3

Molecular Formula

C6H5N3OS3

Molecular Weight

231.3 g/mol

IUPAC Name

2-methylsulfanyl-5-sulfanylidene-4H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H5N3OS3/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11)

InChI Key

QHZPDMUEHPYLPP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)NC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.